Conformationally Restricted Glutamate Analogues: A Technical Guide to 2-Amino-4,5-methanoadipate
Conformationally Restricted Glutamate Analogues: A Technical Guide to 2-Amino-4,5-methanoadipate
Executive Summary
In the landscape of neuropharmacology, understanding the precise spatial requirements of the N-methyl-D-aspartate (NMDA) receptor is critical for developing targeted therapeutics for neurological disorders. 2-amino-4,5-methanoadipate (systematically known as 2-(2-amino-2-carboxyethyl)cyclopropane-1-carboxylic acid) serves as a powerful, conformationally restricted analogue of 2-aminoadipic acid and glutamate[1]. By introducing a cyclopropane ring into the aliphatic backbone, researchers can "lock" the molecule into specific spatial arrangements. This reduces the entropic penalty upon receptor binding and allows for the precise mapping of the NMDA receptor's pharmacophore.
This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, synthetic methodology, and pharmacological profiling of 2-amino-4,5-methanoadipate.
Physicochemical Profiling & Structural Biology
The core structural innovation of 2-amino-4,5-methanoadipate is the methano-bridge (cyclopropane ring) spanning the C4 and C5 positions of the adipate backbone. This modification forces the molecule into a rigid geometry, yielding distinct diastereomers that exhibit radically different pharmacological behaviors[1].
Chemical and Physical Properties
The fundamental physicochemical properties of the compound dictate its solubility, stability, and binding kinetics. Below is a validated summary of its core metrics[2][3].
| Property | Value | Scientific Relevance |
| IUPAC Name | 2-(2-amino-2-carboxyethyl)cyclopropane-1-carboxylic acid | Defines the core cyclopropyl-amino acid scaffold. |
| CAS Registry Number | 127515-30-4 | Unique identifier for literature and vendor sourcing. |
| Molecular Formula | C₇H₁₁NO₄ | Indicates the addition of a carbon (methano group) to the standard aminoadipate framework. |
| Molecular Weight | 173.17 g/mol | Optimal low molecular weight for rapid diffusion in in vitro synaptic preparations. |
| Exact Mass | 173.0688 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation during synthesis. |
| Topological Polar Surface Area | 101 Ų | Suggests limited passive blood-brain barrier (BBB) permeability without active transport. |
| Rotatable Bonds | 4 | Significantly reduced compared to linear adipate, confirming conformational restriction. |
Synthetic Methodology: Rhodium-Catalyzed Cyclopropanation
To evaluate the stereochemical requirements of the NMDA receptor, all four D-diastereomers of 2-amino-4,5-methanoadipate must be synthesized and isolated[1]. The most robust method relies on the catalytic decomposition of diazo compounds to form reactive metallocarbenes.
Rationale for Experimental Choices
We utilize a rhodium acetate dimer (Rh₂(OAc)₄) catalyst rather than copper or palladium alternatives. Rhodium acetate provides superior chemoselectivity and milder reaction conditions, which are essential to prevent the degradation of the delicate protected D-allylglycine precursor. The catalyst decomposes ethyl diazoacetate into a rhodium-carbene intermediate, which then undergoes a concerted, stereospecific [2+1] cycloaddition with the terminal alkene of the allylglycine[1][4].
Step-by-Step Synthetic Protocol
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Precursor Preparation: Dissolve protected D-allylglycine (e.g., N-Boc-D-allylglycine methyl ester) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative side reactions.
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Catalyst Addition: Add 1-2 mol% of Rh₂(OAc)₄ to the stirring solution. The solution will typically take on a characteristic green/blue hue.
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Diazo Addition: Using a syringe pump, add ethyl diazoacetate dropwise over 4-6 hours. Causality: Slow addition is critical to minimize the undesired dimerization of the diazo compound into diethyl maleate/fumarate.
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Cyclopropanation: Allow the reaction to stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
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Deprotection: Perform global deprotection (e.g., using TFA for Boc removal and LiOH for ester hydrolysis) to yield the crude 2-amino-4,5-methanoadipate mixture.
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Resolution: Separate the four resulting diastereomers (designated D-CAA A, B, C, and D) using preparative reverse-phase HPLC with a chiral stationary phase.
Fig 1: Rhodium-catalyzed cyclopropanation workflow for 2-amino-4,5-methanoadipate synthesis.
Pharmacological Characterization & Receptor Binding
The true value of 2-amino-4,5-methanoadipate lies in its interaction with the NMDA receptor. Because the molecule is conformationally locked, the specific 3D orientation of its functional groups determines whether it acts as an agonist or an antagonist[1].
Assay Design and Causality
To create a self-validating experimental system, we utilize a dual-assay approach:
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Affinity Assay (L-[³H]glutamate displacement): Measures how tightly the compound binds to the primary recognition site.
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Functional Assay ([³H]TCP modulation): TCP (Tenocyclidine) binds inside the NMDA receptor's ion channel. The channel must be open for TCP to bind. Therefore, if a compound increases TCP binding, it is functionally validated as an agonist (opening the channel). If it decreases TCP binding in the presence of glutamate, it is an antagonist[1].
Step-by-Step Radioligand Binding Protocol
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Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex. Wash extensively with 50 mM Tris-acetate buffer to remove endogenous glutamate, which would otherwise compete with the radioligand and skew results.
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Affinity Incubation: Incubate 100 µg of membrane protein with 10 nM L-[³H]glutamate and varying concentrations of the isolated D-CAA diastereomers (1 nM to 100 µM) for 30 minutes at 4°C.
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Functional Incubation (TCP): In a parallel set of tubes, incubate membranes with 5 nM [³H]TCP and the D-CAA diastereomers. Control: Use 100 µM unlabeled NMDA as a positive control for maximum channel opening.
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Termination & Filtration: Terminate the reactions by rapid filtration through glass-fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.
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Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ values using non-linear regression analysis.
Pharmacological Profile of Diastereomers
The rigid structure reveals strict stereochemical requirements for NMDA receptor activation. The data below summarizes the distinct biological activities of the four D-diastereomers[1].
| Diastereomer | Stereochemistry | NMDA Receptor Affinity | Functional Activity ([³H]TCP Assay) | Classification |
| D-CAA A | (2R, 4R, 5R) | High | Decreases TCP binding | Atypical Antagonist |
| D-CAA B | (2R, 4S, 5S) | Moderate | Increases TCP binding | Agonist |
| D-CAA C | (2R, 4R, 5S) | Moderate | Increases TCP binding | Agonist |
| D-CAA D | (2R, 4S, 5R) | Moderate | Increases TCP binding | Agonist |
Note: All analogues were also evaluated against [³H]kainate and [³H]AMPA binding, confirming their high selectivity for the NMDA receptor over non-NMDA glutamate receptors[1].
Fig 2: Divergent NMDA receptor modulation by 2-amino-4,5-methanoadipate diastereomers.
Conclusion
The synthesis and evaluation of 2-amino-4,5-methanoadipate underscore the power of conformational restriction in rational drug design. With a molecular weight of 173.17 g/mol [2], this compound effectively mimics the endogenous ligand while its cyclopropane ring interrogates the spatial limits of the NMDA receptor's binding pocket. The divergence in activity—where D-CAA B, C, and D act as agonists while D-CAA A acts as an atypical antagonist[1]—provides an invaluable structural map for the future development of highly specific neurotherapeutics.
References
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Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers Source: PubMed (National Institutes of Health) URL:[Link]
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Cas 127515-30-4, 2-amino-4,5-methanoadipate Source: LookChem URL:[Link]
Sources
- 1. Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Cas 127515-30-4,2-amino-4,5-methanoadipate | lookchem [lookchem.com]
- 4. lookchem.com [lookchem.com]
